N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-9-15-16-11(19-9)8-17-6-5-10(7-17)12(18)14-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSYGEQRGXXBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCC(C2)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methyl-1,3,4-Oxadiazole-2-Methyl Derivatives
The 5-methyl-1,3,4-oxadiazole core is typically synthesized via cyclodehydration of acylhydrazides. In one protocol, N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide undergoes cyclization using triphenylphosphine (PPh₃), triethylamine (Et₃N), carbon tetrachloride (CCl₄), and acetonitrile at 100°C for 1 hour . This method, while effective for aryl-substituted oxadiazoles, requires adaptation for aliphatic derivatives. For 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole, a two-step approach is employed:
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Diacylhydrazide Formation : Acetic hydrazide reacts with chloroacetyl chloride in pyridine to yield N'-acetyl-N-chloroacetylhydrazine.
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Cyclodehydration : Treatment with trifluoroacetic anhydride (TFAA) in pyridine at 0°C induces cyclization, producing the chloromethyl oxadiazole .
Table 1: Cyclization Methods for 1,3,4-Oxadiazoles
| Reagents | Temperature | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| PPh₃, Et₃N, CCl₄ | 100°C | Acetonitrile | 65–75 | |
| TFAA, Pyridine | 0°C | Pyridine | 70–80 |
The choice of dehydrating agent significantly impacts efficiency. TFAA offers milder conditions compared to PPh₃/CCl₄, reducing side reactions such as oxidation .
Preparation of N-tert-Butylpyrrolidine-3-Carboxamide
The pyrrolidine-3-carboxamide fragment is constructed via carbodiimide-mediated coupling. Pyrrolidine-3-carboxylic acid is reacted with tert-butylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) . This method, adapted from peptide synthesis, achieves yields of 80–85% after purification by flash chromatography.
Critical Considerations :
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Protection-Deprotection : While Boc-protection is common for amines , the tert-butyl group in the carboxamide obviates additional protection, simplifying the synthesis.
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Solvent Effects : Polar aprotic solvents like DMF enhance reagent solubility but necessitate rigorous drying to prevent hydrolysis of EDC .
Coupling Strategies for Oxadiazole-Pyrrolidine Conjugation
Alkylation of the pyrrolidine nitrogen with 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole is the pivotal conjugation step. Optimized conditions involve potassium carbonate (K₂CO₃) in DMF at 60°C for 12 hours, achieving 70–75% yield . Alternative bases like sodium hydride (NaH) in tetrahydrofuran (THF) marginally improve reactivity but risk oxadiazole decomposition .
Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the pyrrolidine nitrogen attacks the electrophilic chloromethyl carbon. Steric hindrance from the tert-butyl group necessitates prolonged reaction times to ensure complete substitution .
Optimization of Reaction Conditions
Temperature and Solvent Screening :
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Alkylation : Elevating temperature from 25°C to 60°C increases conversion from 40% to 75% but risks byproduct formation . DMF outperforms THF due to superior oxadiazole solubility.
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Cyclization : TFAA-mediated cyclization at 0°C minimizes side reactions compared to thermal methods at 100°C .
Catalyst Impact :
The use of HOBt as an additive in coupling reactions reduces racemization and enhances amide bond formation efficiency .
Analytical Characterization and Purity Assessment
Final compound purity is assessed via HPLC and NMR spectroscopy. Reverse-phase chromatography (C18 column, methanol/water gradient) confirms >98% purity . Key NMR signals include:
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced derivatives with modified functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide exhibits promising antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant efficacy in inhibiting growth. The mechanism of action likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Antiviral Properties
The compound has also been studied for its antiviral effects, particularly against viruses that cause respiratory infections. Preliminary studies suggest that it may inhibit viral replication through the modulation of host cell pathways or direct interaction with viral proteins.
Anticancer Potential
This compound is being investigated for its anticancer properties. It has shown activity against various cancer cell lines in vitro, with studies indicating that it may induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Study on Antimicrobial Efficacy
In a controlled study published in a peer-reviewed journal, this compound was tested against multi-drug resistant bacterial strains. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Investigation into Anticancer Mechanisms
Another study explored the anticancer mechanisms of this compound on human breast cancer cell lines. The results indicated that treatment led to a marked increase in apoptosis markers and decreased cell viability compared to untreated controls, suggesting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key features of the target compound and its analogs:
Functional Group and Stability Analysis
- Oxadiazole vs. Thiadiazole : The target compound’s 1,3,4-oxadiazole ring is less lipophilic but more electron-deficient than the thiadiazole in CAS 887673-17-8 . Thiadiazole’s sulfur atom may enhance metabolic stability but reduce solubility.
- Carboxamide vs. Benzylamine : The carboxamide in the target compound enables hydrogen bonding, unlike the benzylamine in 946409-19-4, which lacks such polar interactions .
- Boc Protection : The Boc group in 147959-19-1 requires deprotection for activity, a limitation absent in the target compound .
Biological Activity
N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide is a compound of interest due to its potential applications in pharmacology, particularly in the treatment of neurodegenerative diseases. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula:
This structure features a pyrrolidine ring substituted with a 5-methyl-1,3,4-oxadiazol-2-yl group, which is crucial for its biological activity.
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit various biological activities, including:
- Antitumor Activity : The oxadiazole derivatives have shown cytotoxic effects against several cancer cell lines, indicating their potential as anticancer agents. For instance, related compounds have demonstrated IC50 values ranging from 20 µM to 92.4 µM against various tumor cell lines, including HeLa and CaCo-2 cells .
- Neuroprotective Effects : The compound has been studied for its neuroprotective properties in models of Alzheimer's disease and tauopathies. It is believed to inhibit tau protein aggregation and promote neuronal survival .
Biological Activity Data
A summary of biological activities observed in related oxadiazole compounds is provided in the table below:
Case Study 1: Neuroprotective Potential
In a study evaluating the neuroprotective effects of oxadiazole derivatives, this compound was shown to significantly reduce neuronal death in models of tau-mediated neurodegeneration. The mechanism involved modulation of mitochondrial function and reduction of oxidative stress markers .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of related oxadiazole compounds. The study found that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity was attributed to differential expression of drug transporters in cancerous versus non-cancerous tissues .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
- Temperature : Reactions are typically conducted at 25–60°C to balance yield and side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in oxadiazole formation .
- Catalysts : Use of coupling agents like HATU or EDCI improves carboxamide bond formation .
- Data Validation : Monitor reaction progress via TLC or LC-MS to ensure intermediates (e.g., oxadiazole precursors) are formed before proceeding to subsequent steps .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify key groups (e.g., tert-butyl singlet at ~1.2 ppm, oxadiazole protons at 8–9 ppm) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] calculated vs. observed) .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring and oxadiazole orientation .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Temperature : Store at –20°C in inert atmospheres to prevent tert-butyl group hydrolysis .
- Light Sensitivity : Protect from UV exposure to avoid oxadiazole ring degradation .
- Assay : Use HPLC to quantify degradation products (e.g., free pyrrolidine or oxadiazole fragments) over time .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to receptors (e.g., enzymes with hydrophobic pockets for tert-butyl groups) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to assess binding affinity .
- QSAR : Correlate substituent effects (e.g., methyl on oxadiazole) with activity using regression models .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number and serum concentration in cytotoxicity assays .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain discrepancies in IC values .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How is stereochemical purity ensured during multi-step synthesis?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H to verify >99% ee .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key steps like pyrrolidine ring formation .
- NMR Coupling Constants : Analyze values to confirm stereochemistry of substituents .
Q. What advanced techniques characterize the compound’s solid-state behavior?
- Methodological Answer :
- PXRD : Identify polymorphic forms affecting solubility and bioavailability .
- DSC/TGA : Measure melting points (e.g., 180–200°C) and thermal decomposition profiles .
- Solubility Studies : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) to predict in vivo performance .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in literature?
- Methodological Answer :
- Standardized Protocols : Use identical pH (e.g., PBS 7.4) and temperature (37°C) for comparisons .
- Particle Size Control : Sieve compound to uniform particle size (<50 µm) to eliminate kinetic solubility artifacts .
- Co-solvent Calibration : Validate DMSO stock concentrations via UV-Vis to avoid overestimation .
Q. Why do biological activity results vary between in vitro and in vivo models?
- Methodological Answer :
- PK/PD Modeling : Integrate bioavailability and tissue distribution data to align in vitro IC with in vivo efficacy .
- Metabolic Stability Assays : Use liver microsomes to identify rapid clearance pathways (e.g., CYP3A4 oxidation) .
- Species-Specific Differences : Compare human vs. rodent receptor homology to rationalize divergence .
Tables of Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
